molecular formula C23H17Cl2N3OS B11547294 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole

Cat. No.: B11547294
M. Wt: 454.4 g/mol
InChI Key: PXDKRXYOZOKYHC-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a phenyl group, making it a highly substituted thiazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final thiazole product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLOROPHENYLHYDRAZINE: A related compound with similar structural features but lacking the thiazole ring.

    4-METHOXYPHENYLHYDRAZINE: Another related compound with the methoxyphenyl group but without the thiazole ring.

Uniqueness

The uniqueness of 2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOLE lies in its highly substituted thiazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17Cl2N3OS

Molecular Weight

454.4 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C23H17Cl2N3OS/c1-29-19-11-8-15(9-12-19)21-22(16-5-3-2-4-6-16)30-23(27-21)28-26-14-17-7-10-18(24)13-20(17)25/h2-14H,1H3,(H,27,28)/b26-14+

InChI Key

PXDKRXYOZOKYHC-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.